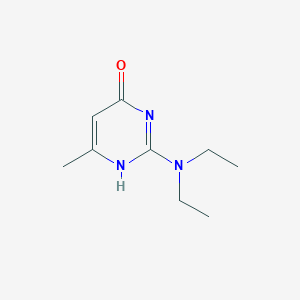

2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one

Overview

Description

Synthesis Analysis

The synthesis of 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one and its derivatives typically involves the condensation reaction of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This process leads to the formation of novel tautomeric pyrimidinones, which are characterized by various spectroscopic techniques including NMR, IR, UV, and mass spectrometry. These compounds exhibit significant tautomerism, primarily existing as the 4(3H)-lactam tautomers in solution (Craciun, Kovacs, Crăciun, & Mager, 1998).

Molecular Structure Analysis

X-ray crystallography and quantum-chemical calculations have been used to study the molecular structure of 2-diethylamino-6-methyl-1H-pyrimidin-4-one derivatives. These studies reveal that the compound exists exclusively as the lactam tautomer when protonated at the N3 ring nitrogen in the solid state. The crystal structure analysis shows that molecules are assembled in planar centrosymmetric dimers through strong resonance-assisted N—H···O intermolecular hydrogen bonds (Craciun, Custelcean, & Mager, 1999).

Chemical Reactions and Properties

The reactivity of 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one towards various reagents showcases its versatile chemical properties. For instance, it undergoes direct nucleophilic C-4 hydroxy substitution with sodium alkoxides, indicating an unexpected and efficient reactivity pattern. This reactivity opens up pathways for synthesizing new C-6 vinyl cytosine derivatives, demonstrating the compound's potential for chemical modification and application in various fields (Botta, Occhionero, Saladino, Crestini, & Nicoletti, 1997).

Scientific Research Applications

Application 1: Drug Delivery Nanosystem

- Summary of Application: PDEAEMA brushes were anchored on hollow mesoporous silica nanoparticles (HMSN-PDEAEMA) to create a pH-responsive system for drug delivery .

- Methods of Application: The synthesis involved a surface-initiated ARGET ATRP technique. The average size of HMSNs was approximately 340 nm, with a 90 nm mesoporous silica shell .

- Results: The PDEAEMA modified HMSNs nanocarrier was efficiently loaded with doxorubicin (DOX) with a loading capacity of approximately 64%. DOX was released in a relatively controlled pH-triggered manner from hybrid nanoparticles .

Application 2: Temperature-Responsive Polymer

- Summary of Application: PDEAEMA has been shown to be a pH-sensitive polymer, and recent studies have shown it to possess temperature responsiveness as well .

- Methods of Application: Poly(2-(diethylamino)ethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s, DEA-TMPMs, were synthesized .

- Results: The results showed that at low pH, the rotational mobility of nitroxide radicals was reduced as EPR spectra mostly consisted of slow-motion component .

Application 3: Tuning the Cloud-Point and Flocculation Temperature

- Summary of Application: PDEAEMA-based core−shell particles were prepared by RAFT-mediated emulsion polymerization, which displayed a lower-critical solution temperature (LCST) phase transition in aqueous media . The tertiary amine groups of PDEAEMA units were then utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles .

- Methods of Application: Four different sulfonate salts were explored aiming to investigate the effect of the carbon chain length and the presence of hydroxyl functionalities alongside the carbon spacer on the particle’s thermoresponsiveness .

- Results: It was possible to regulate both TCP and TCFT of these nanoparticles upon varying the degree of betainization .

Application 4: Absorbing Greenhouse Gases

- Summary of Application: Dimethylaminoethoxyethanol, a compound similar to the one you mentioned, has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .

- Methods of Application: The compound is manufactured by reacting dimethylamine and ethylene oxide .

- Results: The material has been used extensively in surfactants, which have also been evaluated as corrosion inhibitors .

Application 5: Tuning the Cloud-Point and Flocculation Temperature

- Summary of Application: PDEAEMA-based core−shell particles were prepared by RAFT-mediated emulsion polymerization, which displayed a lower-critical solution temperature (LCST) phase transition in aqueous media . The tertiary amine groups of PDEAEMA units were then utilized as functional handles to modify the core-forming block chemistry via a postpolymerization betainization approach for tuning both the cloud-point temperature (TCP) and flocculation temperature (TCFT) of these particles .

- Methods of Application: Four different sulfonate salts were explored aiming to investigate the effect of the carbon chain length and the presence of hydroxyl functionalities alongside the carbon spacer on the particle’s thermoresponsiveness .

- Results: It was possible to regulate both TCP and TCFT of these nanoparticles upon varying the degree of betainization .

Application 6: Absorbing Greenhouse Gases

- Summary of Application: Dimethylaminoethoxyethanol, a compound similar to the one you mentioned, has been studied as a method of absorbing greenhouse gases, particularly carbon dioxide .

- Methods of Application: The compound is manufactured by reacting dimethylamine and ethylene oxide .

- Results: The material has been used extensively in surfactants, which have also been evaluated as corrosion inhibitors .

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(diethylamino)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCPECCCWDWTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195272 | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

CAS RN |

42487-72-9 | |

| Record name | 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42487-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042487729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

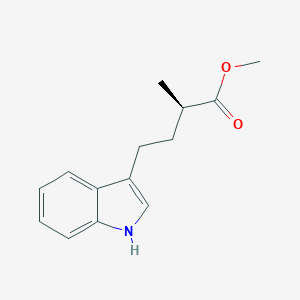

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)